molecular formula C15H13N3O4S B2702362 methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 532965-50-7

methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2702362
CAS No.: 532965-50-7
M. Wt: 331.35
InChI Key: LXSMBELDPBEZLR-UHFFFAOYSA-N
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Description

“Methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” is a chemical compound. It is a derivative of thiazolyl-pyrazole, which has been reported to possess many biological activities .


Synthesis Analysis

The synthesis of thiazolyl-pyrazole derivatives involves the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide . This can be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H13N3O4S. The structure of thiazolyl-pyrazole derivatives is similar to the purine ring system, which may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

Thiazolyl-pyrazole derivatives can be transformed into a variety of other derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

A study demonstrated the synthesis of thiazolo[3,2-a]pyrimidine derivatives, highlighting their moderate anti-inflammatory activity compared to indomethacin, a standard anti-inflammatory drug. These compounds were synthesized via a single-step reaction involving tetrahydropyrimidine-2-thiones with chloroacetic acid and benzaldehydes (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Antimicrobial and Anticancer Activities

Novel heterocyclic compounds derived from visnagenone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-derivatives, were synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2) and demonstrated analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural Modifications and Supramolecular Aggregation

Research into the structural modifications of thiazolo[3, 2-a]pyrimidines provided insights into their conformational features. The study discussed how varying substituents at certain positions could significantly alter intermolecular interaction patterns, which could impact their biological activities (Nagarajaiah & Begum, 2014).

Antimicrobial Activity of Derivatives

A series of derivatives exhibited promising antimicrobial activities against various bacterial and fungal strains, including Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. This suggests potential applications in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Properties

IUPAC Name

methyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-14(21)9-2-4-10(5-3-9)17-12(19)11-8-16-15-18(13(11)20)6-7-23-15/h2-5,8H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSMBELDPBEZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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